Journal Name:Current Opinion in Chemical Engineering
Journal ISSN:2211-3398
IF:6.117
Journal Website:http://www.journals.elsevier.com/current-opinion-in-chemical-engineering/
Year of Origin:0
Publisher:Elsevier BV
Number of Articles Per Year:83
Publishing Cycle:
OA or Not:Not
Current Opinion in Chemical Engineering ( IF 6.117 ) Pub Date: 2023-07-14 , DOI:
10.1021/acsami.3c05521
Si anodes have attracted considerable attention for their potential application in next-generation lithium-ion batteries because of their high specific capacity (Li15Si4, 3579 mAh g–1) and elemental abundance. However, Si anodes have not yet been practically applied in lithium-ion batteries because the volume change associated with lithiation and delithiation degrades their capacity during cycling. Instead of considering the active material, we focused on the structural design and developed a scalable process for producing Si anodes with excellent cycle characteristics while precisely controlling the morphology. Al–Si alloy powders were prepared by gas atomization, and porous Si with a skeletal structure was prepared by leaching Al using HCl. Porous Si (p-Si12, p-Si19) prepared from Al88Si12 and Al81Si19 comprised resinous eutectic Si, and porous Si (p-Si25) prepared from Al75Si25 comprised lumpy primary Si and resinous eutectic Si. The porosity of the Si anodes varied from 63% to 76%, depending on the Si composition. The p-Si19 anode displayed the finest pore distribution (20–200 nm), excellent rate characteristics, a reversible discharge capacity of 1607 mAh g–1 after 200 cycles at a rate of 0.1 C with a Coulombic efficiency of over 97%, and high stability. The performances of the p-Si25 and p-Si19 electrodes began to decrease after 250 and 850 cycles, respectively, with a constant-charge capacity of 1000 mAh g–1 and at a rate of 0.2 C. In contrast, the p-Si12 anode maintained its discharge capacity at 1000 mAh g–1 for up to 1000 cycles without degradation. Therefore, the developed manufacturing process is expected to produce porous Si as an active material in lithium-ion batteries for high capacity and long life at an industrial scale.
Current Opinion in Chemical Engineering ( IF 6.117 ) Pub Date: 2023-07-14 , DOI:
10.1021/acsami.3c06270
Epsilon-near-zero (ENZ) materials have attracted great interest due to their exotic linear and nonlinear responses, which makes it significant to tune ENZ wavelengths for wavelength-dependent applications. However, studies to achieve tunability in a wide spectral range and link the fabrication parameters with linear and nonlinear ENZ properties have been uncovered. ENZ indium tin oxide (ITO) nanofilms are fabricated by magnetron sputtering, through which the control of ENZ properties is demonstrated. Factors in the sputtering process, such as the gas ratio and annealing, have a great impact on the ITO samples. Tunable ENZ parameters are listed to provide a beneficial database for ENZ ITO, mainly attributed to the change of carrier concentration. The influence of ENZ parameters on optical characteristics via annealing treatment is further explored. The ENZ wavelength is blue-shifted by 609 nm, and the intrinsic loss is reduced by 63.2%, while the ITO samples exhibit better linear scattering properties and stronger field intensity enhancement. Additionally, the laser testing system illustrates the change from reverse saturable absorption to saturable absorption with an absolute modulation depth of 21.9%, improved by 222.1%, and the nonlinear refractive index n2 and nonlinear absorption coefficient β are 2.07 × 10–16 m2 W–1 and −3.16 × 10–10 m W–1 for post-annealed ITO samples, respectively. The proposed sputtering protocol offers a feasible technique to control the linear and nonlinear ENZ performance, which has great potential in laser technology and nanophotonics.
Current Opinion in Chemical Engineering ( IF 6.117 ) Pub Date: 2023-07-13 , DOI:
10.1021/acsami.3c04031
The main challenges impeding the widespread use of organic–inorganic lead halide perovskites in modern-day technological devices are their long-term instability and lead contamination. Among other environmentally convivial and sustainable alternatives, Cs2SnX6 (X = Cl, Br, and I) compounds have shown promise as ambient-stable, lead-free materials for energy harvesting, and optoelectronic applications. Additionally, they have demonstrated tremendous potential for the fabrication of self-powered nanogenerators in conjunction with piezoelectric polymers like polyvinylidene-fluoride (PVDF). We report on the fabrication of composites constituting solvothermally synthesized Cs2SnX6 nanostructures and PVDF. The electroactive phases in PVDF were boosted by the incorporation of Cs2SnX6, leading to enhanced piezoelectricity in the composites. First-principles density functional theory (DFT) studies were carried out to understand the interfacial interaction between the Cs2SnX6 and PVDF, which unravels the mechanism of physisorption between the perovskite and PVDF, leading to enhanced piezoresponse. The halide ions in the inorganic Cs2SnX6 perovskites were varied systematically, and the piezoelectric behaviors of the respective piezoelectric nanogenerators (PENGs) were investigated. Further, the dielectric properties of these halide perovskite-based hybrids are quantified, and their piezoresponse amplitude, piezoelectric output signals, and charging capacity are also evaluated. Out of the several films fabricated, the optimized Cs2SnI6_PVDF film shows a piezoelectric coefficient (d33) value of ∼200 pm V–1 and a remanent polarization of ∼0.74 μC cm–2 estimated from piezoresponse force microscopy and polarization hysteresis loop measurement, respectively. The optimized Cs2SnI6_PVDF-based device produced an instantaneous output voltage of ∼167 V, a current of ∼5.0 μA, and a power of ∼835 μW across a 5 MΩ resistor when subjected to periodic vertical compression. The output voltage of this device is used to charge a capacitor with a 10 μF capacitance up to 2.2 V, which is then used to power some commercial LEDs. In addition to being used as a pressure sensor, the device is employed to monitor human physiological activities. The device demonstrates excellent operational durability over a span of several months in an ambient environment vouching for its exceptional potential in application to mechanical energy harvesting and pressure sensing applications.
Current Opinion in Chemical Engineering ( IF 6.117 ) Pub Date: 2023-07-14 , DOI:
10.1021/acsami.3c03706
Direct write printing is restricted by the lack of dielectric materials that can be printed with high resolution and offer dissipation factors at radio frequency (RF) within the range of commercial RF laminates. Herein, we outline the development of dielectric materials with dielectric loss below 0.006 in X and Ku frequency bands (8.2–18 GHz), the range required for radio frequency and microwave applications. The described materials were designed for printability and processability, specifically a prolonged viscosity below 1000 cps and a robust cure procedure, which requires minimal heat treatment. In the first stage of this work, nonpolar ring-opening metathesis polymerization (ROMP) is demonstrated at room temperature in an open-air environment with a low-viscosity monomer, 5-vinyl-2-norbornene, using the second-generation Grubbs catalyst (G-II). Differential scanning calorimetry (DSC) was used to study how the catalyst activity is increased with heating at various stages in the reaction, which is then used as a strategy to cure the material after printing. The resulting cured poly(5-vinyl-2-norbornene) material is then characterized for dielectric and mechanical performance before and after a secondary heat treatment, which mimics processing procedures to incorporate subsequent printed conductor layers for multilayer applications. After the secondary heat treatment, the material exhibits a 55.0% reduction in the coefficient of thermal expansion (CTE), an increase in glass-transition temperature (Tg) from 32.4 to 46.1 °C, and an increased 25 °C storage modulus from 428 to 1031 MPa while demonstrating a minimal change in dielectric loss. Lastly, samples of the developed dielectric material are printed with silver overtop to demonstrate how the material can be effectively incorporated into fully printed, multilayer RF applications.
Current Opinion in Chemical Engineering ( IF 6.117 ) Pub Date: 2023-07-13 , DOI:
10.1021/acsami.3c04705
Cyclic atomic layer etching (ALE) of SiN with high selectivity to SiO2, utilizing a hydrofluorocarbon deposition followed by exposure to hydrogen plasma, is presented. The surface reaction mechanism and etching behavior were investigated with in situ attenuated total reflectance Fourier transformation infrared spectroscopy (ATR-FTIR) and spectroscopic ellipsometry. In the deposition step, the hydrofluorocarbon film was deposited on top of the SiN films using the CF4/H2 plasmas with varying H2 contents (33 to 85%). Subsequently, the surface-modified SiN film was exposed to a hydrogen plasma for etching. The self-limiting SiN etching was observed, where the etch depth solely depended on the F concentration of the deposited hydrofluorocarbon layer once its thickness exceeded a critical value. A high selectivity of approximately 8.6 for SiN over SiO2 was achieved. The in situ ATR-FTIR spectra revealed that during the deposition step, besides the formation of the C–H peak associated with hydrofluorocarbon deposition, the appearance of the N–H4 absorbance band indicated the formation of an ammonium fluorosilicate layer on top of SiN. In the subsequent H2 plasma etching step, both the surface modification layer and the pre-deposited hydrofluorocarbon layer were removed. The removal of the surface-modified layer and hydrofluorocarbon layer was associated with the etch rate during H2 plasma exposure. These findings indicate the importance of the formation and removal of the surface modification layer for achieving ALE of SiN. The dissociation of the hydrofluorocarbon layer by the H2 plasma released reactants that interacted with SiN, leading to the formation of a new surface modification layer. The etching process significantly slowed down once the hydrofluorocarbon deposition and surface modification layer were completely removed.
Current Opinion in Chemical Engineering ( IF 6.117 ) Pub Date: 2023-07-12 , DOI:
10.1021/acsami.3c04693
Natural phenolic compounds have antioxidant properties owing to their free radical-scavenging capability. The combined effect of a mixture of phenolic compounds has been studied; however, the detailed investigation for finding a correlation between single phenolic molecules and antioxidant activity has not been explored. Herein, we revealed that the number of phenolic hydroxyl groups in phenolics played a central role in their antioxidant capacity. Based on the finding, tannic acid showed the most effective antioxidant potential, e.g., 76% in tannic acid versus 22% in vitamin C as a standard antioxidant component. Because cancer progression is closely related to oxidative processes at the cellular level, we further applied the surface treatment of tannic acid drug-delivery nanocarriers. Tannic acid-loaded nanocarriers reduced reactive oxygen species of cancer cells as much as 41% of vehicle treatment and remodeled cytoskeletal network. By a gelatin degradation study, TA-loaded nanocarrier-treated cells induced 44.6% reduction of degraded area than vehicle-treated cells, implying a potential of blocking invasiveness of cancer cells.
Current Opinion in Chemical Engineering ( IF 6.117 ) Pub Date: 2023-07-14 , DOI:
10.1021/acsami.3c06545
Multidentate hydrogen-bonding interactions are a promising strategy to improve underwater adhesion. Molecular and macroscale experiments have revealed an increase in underwater adhesion by incorporating multidentate H-bonding groups, but quantitatively relating the macroscale adhesive strength to cooperative hydrogen-bonding interactions remains challenging. Here, we investigate whether tridentate alcohol moieties incorporated in a model epoxy act cooperatively to enhance adhesion. We first demonstrate that incorporation of tridentate alcohol moieties leads to comparable adhesive strength with mica and aluminum in air and in water. We then show that the presence of tridentate groups leads to energy release rates that increase with an increase in crack velocity in air and in water, while materials lacking these groups do not display rate-dependent adhesion. We model the rate-dependent adhesion to estimate the activation energy of the interfacial bonds. Based on our data, we estimate the lifetime of these bonds to be between 2 ms and 6 s, corresponding to an equilibrium activation energy between 23kBT and 31kBT. These values are consistent with tridentate hydrogen bonding, suggesting that the three alcohol groups in the Tris moiety bond cooperatively form a robust adhesive interaction underwater.
Current Opinion in Chemical Engineering ( IF 6.117 ) Pub Date: 2023-07-14 , DOI:
10.1021/acsami.3c04404
Photothermal therapy (PTT) has emerged as a promising strategy for the treatment of tumors. However, the intrinsic self-repair mechanism of cells and the nonspecific photothermal effect of photothermal agents can result in poor treatment outcomes and normal tissue injury. To address this issue, we developed a dual light activatable perylenediimide derivative (P-NO) for nitric oxide-enhanced PTT. P-NO can self-assemble into nanoparticles in aqueous solutions. The P-NO nanoparticles are capable of releasing both NO and a photothermal molecule (P-NH) upon green light irradiation. The simultaneous release of NO and P-NH activates the photothermal effect and inhibits cell protection autophagy, thereby improving the therapeutic efficacy of PTT under near-infrared (NIR) light. Moreover, the switch on of NIR fluorescence allows real-time monitoring of the release of P-NH. Remarkably, in a mouse subcutaneous tumor model, significant tumor ablation can be achieved following dual light activated photothermal gas therapy. This work offers a promising and straightforward approach to constructing activatable perylenediimide-based photothermal agents for enhancing the effectiveness of photothermal gas therapy.
Current Opinion in Chemical Engineering ( IF 6.117 ) Pub Date: 2023-07-14 , DOI:
10.1021/acsami.3c05715
The pyrolysis of metal–organic frameworks (MOF) has been widely used approach to generate hierarchical structures with the corresponding metal, metal carbide, or metal oxide nanoparticles embedded in a porous carbon matrix with a high specific surface area for industrial catalysis, energy storage and transfer, etc. MOF-derived heterogeneous catalysts can be constructed by the encapsulation of carbon dots (CDs) with plenty of hydroxyl and amine groups to enhance the performance of the final product. Controlled formation of metallic carbon structures at the nanoscale, especially matter cycling and transformation on the nanoscale interface, is important for the production of industrial catalysts as well as the research of materials science and engineering progress. However, the mass transfer at the nanoscale during the processing of MOF pyrolysis remains less understood due to the lack of direct observation. Herein, by using in situ environmental transmission electron microscopy, real-time imaging and quantitative evolution of porous carbon decorated with metal species by the pyrolysis of CDs-encapsulated zeolitic imidazolate framework-67 are achieved. The migration of Co, the flow of aggregates, and the growth of carbon nanotubes observed in the nanoscale pyrolysis laboratory working at 600 °C with an air atmosphere are present. Experimental studies based on reduction and oxidation reaction models reveal that the synergistic effect between doped graphite nitrogen and confined Co nanoparticles is beneficial for boosting catalytic performance.
Current Opinion in Chemical Engineering ( IF 6.117 ) Pub Date: 2023-07-13 , DOI:
10.1021/acsami.3c06812
The development of sodium-ion batteries utilizing sulfonylamide-based electrolytes is significantly encumbered by the corrosion of the Al current collector, resulting in capacity loss and poor cycling stability. While ionic liquid electrolytes have been reported to suppress Al corrosion, a recent study found that pitting corrosion occurs even when ionic liquids are employed. This study investigates the effects of temperature and Na salt concentration on the Al corrosion behavior in different sulfonylamide-based ionic liquid electrolytes for sodium-ion batteries. In the present work, cyclic voltammetry measurements and scanning electron microscopy showed that severe Al corrosion occurred in ionic liquids at high temperatures and low salt concentrations. X-ray photoelectron spectroscopy was employed to identify the different elemental components and verify the thickness of the passivation layer formed under varied salt concentrations and temperatures. The differences in the corrosion behaviors observed under the various conditions are ascribed to the ratio of free [FSA]− to Na+-coordinating [FSA]− in the electrolyte and the stability of the newly formed passivation layer. This work aims at augmenting the understanding of Al corrosion behavior in ionic liquid electrolytes to develop advanced batteries.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术2区 | BIOTECHNOLOGY & APPLIED MICROBIOLOGY 生物工程与应用微生物2区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
0.60 | 24 | Science Citation Index Expanded | Not |
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